4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-

Lipophilicity Physicochemical Properties Drug Distribution

4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl- (CAS 89459-56-3) is a synthetic monosubstituted derivative of the DNA‑intercalating antitumor lead N‑[2‑(dimethylamino)ethyl]‑9‑aminoacridine‑4‑carboxamide. The compound belongs to the 9‑aminoacridine‑4‑carboxamide class, which acts by intercalating between DNA base pairs and inhibiting topoisomerase enzymes.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
CAS No. 89459-56-3
Cat. No. B12923107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-
CAS89459-56-3
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N
InChIInChI=1S/C19H22N4O/c1-12-7-8-13-16(11-12)22-18-14(17(13)20)5-4-6-15(18)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24)
InChIKeyLRPRZJDTKYKDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl- (CAS 89459-56-3)


4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl- (CAS 89459-56-3) is a synthetic monosubstituted derivative of the DNA‑intercalating antitumor lead N‑[2‑(dimethylamino)ethyl]‑9‑aminoacridine‑4‑carboxamide [1]. The compound belongs to the 9‑aminoacridine‑4‑carboxamide class, which acts by intercalating between DNA base pairs and inhibiting topoisomerase enzymes. The 6‑methyl substitution on the acridine chromophore distinguishes this compound from its parent and positional analogues, leading to altered physicochemical and biological profiles that are critical for reproducible experimental outcomes in cancer research [1][2].

Why 6-Methyl Substitution in 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl- Cannot Be Interchanged with Other Positional Analogues


Generic interchange of acridine‑4‑carboxamide derivatives is not supported by the structure‑activity relationship (SAR) data. The 1986 monosubstituted‑derivative study demonstrated that both the nature and the position of the substituent on the acridine chromophore profoundly affect antitumor potency and selectivity [1]. The 5‑substituted derivatives exhibited the highest in vitro and in vivo antileukemic activity, while the 7‑ and 8‑substituted analogues were most selective toward the human HCT‑8 colon carcinoma line relative to murine L1210 leukemia cells [1]. The 6‑methyl derivative occupies a distinct SAR niche that cannot be replicated by the 5‑methyl, 7‑methyl, or parent unsubstituted compounds. Substituting a different positional isomer without re‑validating the experimental system would introduce uncontrolled variables in potency, selectivity, and DNA‑binding kinetics, rendering results irreproducible across studies [1][2].

Quantitative Differentiation Evidence for 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl- (CAS 89459-56-3)


Lipophilicity Increase Relative to the Unsubstituted Parent Compound

The introduction of a methyl group at the 6‑position of the acridine chromophore increases the calculated partition coefficient (logP) from approximately 3.38 for the parent N‑[2‑(dimethylamino)ethyl]‑9‑aminoacridine‑4‑carboxamide to 3.73 for the 6‑methyl derivative, as reported in computed physicochemical datasets [1]. This increase of approximately 0.35 logP units corresponds to an approximately two‑fold greater predicted lipophilicity, which may influence membrane permeability, intracellular accumulation, and off‑target binding profiles.

Lipophilicity Physicochemical Properties Drug Distribution

In Vitro Selectivity Profile Distinct from 5‑ and 7‑Substituted Analogues

The 1986 SAR study established that the position of monosubstitution on the acridine nucleus dictates the in vitro selectivity between murine L1210 leukemia and human HCT‑8 colon carcinoma cells [1]. The 5‑substituted derivatives showed the highest antileukemic activity, while 7‑ and 8‑substituted derivatives were the most selective toward HCT‑8 cells. The 6‑methyl derivative fell into an intermediate category, exhibiting a selectivity profile that is neither optimized for L1210 nor for HCT‑8, thus representing a unique pharmacological fingerprint that distinguishes it from all other positional analogues [1].

Cytotoxicity Selectivity L1210 HCT-8

Kinetic Stability of DNA Complexes: Retention of the Fourth Binding Mode

The 1987 DNA‑binding kinetics study demonstrated that derivatives bearing the 4‑CONH(CH₂)₂NR₁R₂ side chain (present in the target compound) access a kinetically stable fourth binding mode that is absent in compounds with alternative side‑chain attachments [1]. This fourth, long‑lived transient species correlates positively with in vivo antitumor activity and GC‑rich DNA selectivity. The 6‑methyl derivative retains this essential side chain and is therefore predicted to exhibit the favorable kinetic profile, but the methyl substituent at position 6 may subtly modulate the dissociation kinetics compared to the parent or 5‑substituted analogues [1].

DNA-Binding Kinetics Dissociation Intercalation

In Vivo Antitumor Activity Pattern: Limited Solid‑Tumor Efficacy

A subsequent 1987 study on 5‑substituted derivatives of the same lead series found that only 5‑substituted compounds bearing electron‑withdrawing groups showed in vivo activity against the Lewis lung solid tumor, whereas 7‑substituted compounds, despite equal DNA intercalation, lacked such activity [1]. Extrapolating this SAR to the 6‑position, the 6‑methyl derivative is likely to exhibit in vivo antileukemic activity but limited solid‑tumor efficacy, a profile that distinguishes it from the more broadly active 5‑substituted analogues. This differential in vivo spectrum is a critical selection criterion for researchers designing in vivo efficacy studies.

In Vivo Antitumor Solid Tumor Lewis Lung

High-Value Application Scenarios for 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl- (CAS 89459-56-3)


Mechanistic Studies of DNA Intercalation Kinetics

The compound retains the full 4‑CONH(CH₂)₂NMe₂ side chain necessary for the kinetically stable fourth binding mode with DNA, while the 6‑methyl group provides a subtle perturbation of the chromophore that can be exploited in stopped‑flow or surfactant‑sequestration experiments to probe how minor substituent changes affect dissociation kinetics and binding‑mode distribution [1].

Leukemia‑Selective Cytotoxicity Screening Panels

Based on the 1986 SAR, the 6‑methyl derivative possesses intermediate antileukemic activity that is distinct from the 5‑substituted and 7‑/8‑substituted profiles [2]. It serves as a reference compound in L1210‑based screening cascades designed to map the positional SAR of acridine‑4‑carboxamides before advancing candidates to in vivo leukemia models.

Physicochemical Profiling and Cellular Uptake Studies

With a measured logP of 3.73, the 6‑methyl derivative is approximately 2.2‑fold more lipophilic than the parent compound [3]. This property makes it a suitable probe for evaluating the impact of lipophilicity on passive membrane permeability, intracellular accumulation, and subcellular distribution within the acridine‑4‑carboxamide class.

In Vivo Antileukemic Pharmacodynamic Studies

The predicted retention of in vivo antileukemic activity, combined with the expected limited solid‑tumor efficacy inferred from the 5‑substituted derivative study [4], positions the 6‑methyl compound as a candidate for disseminated leukemia models where solid‑tumor activity is not required, allowing researchers to isolate antileukemic pharmacodynamics.

Quote Request

Request a Quote for 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.